2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
The compound is a thiazole derivative. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are important in the field of medicinal chemistry and are found in many effective therapeutic agents .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. This ring is connected to a phenyl ring and a 4-fluorophenyl group through a carbon atom .Chemical Reactions Analysis
Thiazole compounds are known to undergo various chemical reactions due to the presence of reactive sites on the thiazole ring. These reactions include donor-acceptor, nucleophilic, and oxidation reactions .Scientific Research Applications
Anticancer Activity
Research conducted by Evren et al. (2019) focused on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, including derivatives similar to the compound , to study their anticancer activity. These compounds demonstrated selective cytotoxicity against human lung adenocarcinoma cells, suggesting their potential as anticancer agents. The study highlighted the importance of structural modification in achieving desired biological activities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).
Antimicrobial and Antituberculosis Properties
Another study by Fahim and Ismael (2019) explored the antimicrobial activity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives, showing good antimicrobial properties against various bacterial strains. This research indicates the potential of these derivatives, including those structurally related to 2-((1-(4-fluorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide, in developing new antimicrobial agents (Fahim & Ismael, 2019).
Antioxidant Activity
Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and assessed their antioxidant activities through various in vitro assays. The study highlights the significant antioxidant potential of these compounds, which suggests that derivatives of this compound may also possess valuable antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Mechanism of Action
The mechanism of action of thiazole derivatives can vary widely and is often dependent on the specific functional groups present in the molecule. They can interact with biological systems in various ways, such as activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .
Future Directions
Properties
IUPAC Name |
2-[1-(4-fluorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4OS2/c1-14-12-28-20(24-14)25-19(27)13-29-21-23-11-18(15-5-3-2-4-6-15)26(21)17-9-7-16(22)8-10-17/h2-12H,13H2,1H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYSXUASWKZSSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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